molecular formula C7H14ClNO2 B11821300 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride CAS No. 108682-65-1

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride

Cat. No.: B11821300
CAS No.: 108682-65-1
M. Wt: 179.64 g/mol
InChI Key: FTVCPSUUGSSLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is known for its unique structure, which includes an oxolanone ring substituted with amino and methyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride typically involves the reaction of 3,5,5-trimethyl-2-cyclohexen-1-one with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the oxolanone ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3,5,5-trimethyl-2-cyclohexen-1-one
  • 3-Amino-3,5,5-trimethyl-2-oxopentanoic acid
  • 3-Amino-3,5,5-trimethyl-2-oxopropanoic acid

Uniqueness

3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride is unique due to its oxolanone ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications compared to other similar compounds.

Properties

CAS No.

108682-65-1

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-amino-3,5,5-trimethyloxolan-2-one;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(3,8)5(9)10-6;/h4,8H2,1-3H3;1H

InChI Key

FTVCPSUUGSSLIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)(C)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.